5-Hydroxy-6-methoxyphthalide

货号:

B8538767

分子量:

180.16 g/mol

InChI 键:

SBRSQZDGPDFDNI-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

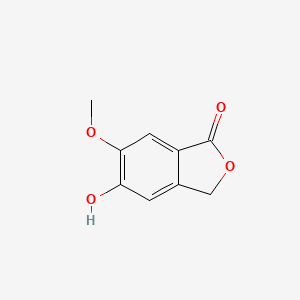

5-Hydroxy-6-methoxyphthalide is a substituted phthalide derivative with the molecular formula C₉H₈O₄ and a molecular weight of 180.160 g/mol. Phthalides are bicyclic aromatic compounds consisting of a benzene ring fused to a γ-lactone. In this compound, hydroxyl (-OH) and methoxy (-OCH₃) groups are positioned at the 5- and 6-positions of the aromatic ring, respectively .

属性

分子式 |

C9H8O4 |

|---|---|

分子量 |

180.16 g/mol |

IUPAC 名称 |

5-hydroxy-6-methoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H8O4/c1-12-8-3-6-5(2-7(8)10)4-13-9(6)11/h2-3,10H,4H2,1H3 |

InChI 键 |

SBRSQZDGPDFDNI-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C2COC(=O)C2=C1)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Isomeric and Functional Group Variations

6-Hydroxy-5-methoxyphthalide

- Molecular Formula : C₉H₈O₄ (identical to 5-Hydroxy-6-methoxyphthalide)

- Molecular Weight : 180.160 g/mol

- Key Difference : The positions of the hydroxyl and methoxy groups are reversed (6-OH and 5-OCH₃).

- Implications : This positional isomerism may alter physicochemical properties such as solubility, melting point, and reactivity. For example, the electron-donating methoxy group at position 5 versus 6 could influence aromatic ring electron density and hydrogen-bonding capacity .

Metameconine

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.187 g/mol

- Key Difference : Contains an additional methyl group (CH₃) compared to this compound.

- Physical Property: Crystallizes from butanol with a melting point of 156.5–157°C .

Larger Aromatic and Polycyclic Derivatives

4',5-Dihydroxyisoftavone

- Molecular Formula : C₁₅H₁₀O₄

- Molecular Weight : 254.242 g/mol

- Key Difference: A flavonoid with a fused three-ring system (isoflavone backbone) and hydroxyl groups at positions 4' and 5.

- Source : Isolated from Glycyrrhiza pallida roots .

- Implications : The extended conjugated system enhances UV absorption and may confer antioxidant or estrogenic activity, unlike simpler phthalides.

Dihydroxy Kaurene Derivatives (e.g., 6,11-Dihydroxy-16-kaurene-3,15-dione)

- Molecular Formula : C₂₀H₂₅O₄

- Molecular Weight : 332.439 g/mol

- Key Difference: A diterpenoid with a complex tetracyclic structure and multiple oxygenated functional groups.

- Source : Extracted from Rabdosia in.flexa .

- Implications: The larger size and rigid terpenoid framework reduce solubility in polar solvents compared to smaller phthalides.

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Source | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | C₉H₈O₄ | 180.160 | 5-OH, 6-OCH₃ | Not specified | Not reported |

| 6-Hydroxy-5-methoxyphthalide | C₉H₈O₄ | 180.160 | 6-OH, 5-OCH₃ | Not specified | Not reported |

| Metameconine | C₁₀H₁₀O₄ | 194.187 | Undefined | Crystallized from butanol | 156.5–157 |

| 4',5-Dihydroxyisoftavone | C₁₅H₁₀O₄ | 254.242 | 4',5-diOH | Glycyrrhiza pallida | Not reported |

| 6,11-Dihydroxy-16-kaurene-3,15-dione | C₂₀H₂₅O₄ | 332.439 | Multiple oxygenations | Rabdosia in.flexa | Not reported |

Structural and Functional Implications

- Substituent Position : The hydroxyl and methoxy group positions in phthalides influence hydrogen bonding, solubility, and interactions with biological targets. For example, a 5-OH group may enhance acidity compared to a 6-OH due to resonance stabilization differences .

- Molecular Size: Smaller phthalides (e.g., C₉H₈O₄ derivatives) are more likely to penetrate cell membranes than larger diterpenoids (e.g., kaurenes) .

- Natural Sources: Phthalides and simpler aromatics are often found in fungi or herbaceous plants, whereas diterpenoids and flavonoids are typical in woody plants or medicinal herbs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。